molecular formula C10H7ClO2 B6208941 methyl 2-chloro-6-ethynylbenzoate CAS No. 2703779-04-6

methyl 2-chloro-6-ethynylbenzoate

Cat. No. B6208941
CAS RN: 2703779-04-6
M. Wt: 194.6
InChI Key:
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Description

Methyl 2-chloro-6-ethynylbenzoate (MCEB) is an organic compound belonging to the group of benzoic acid derivatives. It is a colorless solid with a molecular weight of 180.57 g/mol and a melting point of 70-72°C. MCEB is used in a wide range of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various polymers, dyes, and other materials.

Mechanism of Action

Methyl 2-chloro-6-ethynylbenzoate acts as a reactant in a variety of organic reactions. It is an electrophile, meaning it is attracted to electron-rich sites in organic molecules. It can also act as a nucleophile, meaning it can donate electrons to an electron-deficient site in an organic molecule. methyl 2-chloro-6-ethynylbenzoate can also act as a catalyst in some organic reactions, helping to speed up the rate at which the reaction takes place.
Biochemical and Physiological Effects
methyl 2-chloro-6-ethynylbenzoate has been studied for its potential biochemical and physiological effects. It has been shown to have the potential to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and antioxidant properties. Additionally, methyl 2-chloro-6-ethynylbenzoate has been studied for its potential to inhibit the growth of certain tumor cells.

Advantages and Limitations for Lab Experiments

Methyl 2-chloro-6-ethynylbenzoate has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easily synthesized. Additionally, it is a relatively stable compound, and it is not prone to decomposition. However, methyl 2-chloro-6-ethynylbenzoate can be toxic if handled improperly, and it can cause irritation to the skin and eyes.

Future Directions

There are a number of potential future directions for the use of methyl 2-chloro-6-ethynylbenzoate. It could be further studied for its potential to inhibit the growth of bacteria and fungi, as well as its potential to inhibit the growth of tumor cells. Additionally, methyl 2-chloro-6-ethynylbenzoate could be further studied for its potential to act as a catalyst in organic reactions. Furthermore, methyl 2-chloro-6-ethynylbenzoate could be studied for its potential to be used in the development of new materials, such as polymers and dyes. Finally, methyl 2-chloro-6-ethynylbenzoate could be studied for its potential to be used in the development of new pharmaceuticals and agrochemicals.

Synthesis Methods

Methyl 2-chloro-6-ethynylbenzoate can be synthesized by a number of methods, including the Friedel-Crafts acylation reaction and the Knoevenagel condensation reaction. The Friedel-Crafts acylation reaction involves the reaction of a halogenated benzoic acid with an alkyl halide and an aluminum chloride catalyst. The Knoevenagel condensation reaction involves the reaction of a carbonyl compound with an aldehyde or ketone in the presence of an acid catalyst.

Scientific Research Applications

Methyl 2-chloro-6-ethynylbenzoate is widely used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and agrochemicals, and in the development of new materials. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, methyl 2-chloro-6-ethynylbenzoate is used in the development of new catalysts for organic reactions, and in the study of reaction mechanisms.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 2-chloro-6-ethynylbenzoate can be achieved through a multi-step process involving the introduction of the ethynyl and chloro groups onto a benzoate ring.", "Starting Materials": [ "Methyl benzoate", "Sodium ethynide", "Chlorine gas", "Sodium hydroxide", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Methyl benzoate is first treated with sodium ethynide in ethanol to form methyl 2-ethynylbenzoate.", "Methyl 2-ethynylbenzoate is then chlorinated using chlorine gas in the presence of acetic acid and sulfuric acid to form methyl 2-chloro-6-ethynylbenzoate.", "The resulting product is then purified by washing with sodium bicarbonate and water to remove any impurities." ] }

CAS RN

2703779-04-6

Product Name

methyl 2-chloro-6-ethynylbenzoate

Molecular Formula

C10H7ClO2

Molecular Weight

194.6

Purity

95

Origin of Product

United States

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